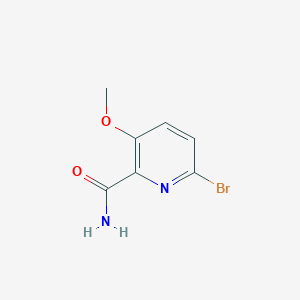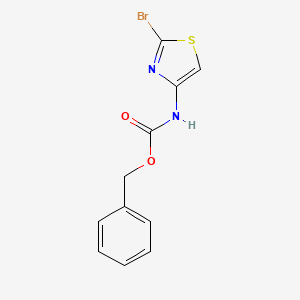
5-Amino-3-(3-pyrrolidinyl)isoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-3-(3-pyrrolidinyl)isoxazole is a heterocyclic compound that features an isoxazole ring substituted with an amino group at the 5-position and a pyrrolidinyl group at the 3-position. Isoxazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(3-pyrrolidinyl)isoxazole can be achieved through several methods. One common approach involves the cycloaddition of aldehydes and N-hydroximidoyl chlorides in the presence of triethylamine, which yields 3,4,5-trisubstituted 5-(pyrrolidinyl)-4,5-dihydroisoxazoles. Subsequent oxidation of these cycloadducts provides a high-yielding, regiospecific, and metal-free synthetic route for the synthesis of 3,4-disubstituted isoxazoles .
Industrial Production Methods
Industrial production methods for isoxazoles often involve metal-catalyzed reactions, such as the use of Cu(I) or Ru(II) as catalysts for (3 + 2) cycloaddition reactions. metal-free synthetic routes are being developed to address the drawbacks associated with metal-catalyzed reactions, such as high costs, low abundance, and toxicity .
Analyse Chemischer Reaktionen
Types of Reactions
5-Amino-3-(3-pyrrolidinyl)isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: The amino and pyrrolidinyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as tert-butyl nitrite or isoamyl nitrite.
Reducing agents: Such as sodium borohydride.
Substituting agents: Such as acyl chlorides and phosphines.
Major Products Formed
The major products formed from these reactions include various substituted isoxazoles, which can exhibit different biological activities .
Wissenschaftliche Forschungsanwendungen
5-Amino-3-(3-pyrrolidinyl)isoxazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential use in drug discovery and development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of 5-Amino-3-(3-pyrrolidinyl)isoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to various biological targets based on its chemical structure, leading to different biological effects. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating specific biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Aminoisoxazole: A structural isomer of 5-Amino-3-(3-pyrrolidinyl)isoxazole, differing in the position of the amino group.
5-Amino-3-methylisoxazole: Another similar compound with a methyl group instead of a pyrrolidinyl group.
Uniqueness
This compound is unique due to the presence of both an amino group and a pyrrolidinyl group on the isoxazole ring. This combination of functional groups can lead to distinct chemical and biological properties, making it a valuable compound for various scientific research applications .
Eigenschaften
CAS-Nummer |
1782433-04-8 |
|---|---|
Molekularformel |
C7H11N3O |
Molekulargewicht |
153.18 g/mol |
IUPAC-Name |
3-pyrrolidin-3-yl-1,2-oxazol-5-amine |
InChI |
InChI=1S/C7H11N3O/c8-7-3-6(10-11-7)5-1-2-9-4-5/h3,5,9H,1-2,4,8H2 |
InChI-Schlüssel |
URUVMGDSGJJGEE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC1C2=NOC(=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 2-methylbenzo[d]thiazole-4-carboxylate](/img/structure/B13663128.png)






![Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B13663164.png)




